2-(4-甲基-1,3-噻唑-2-基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

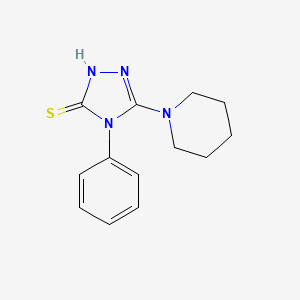

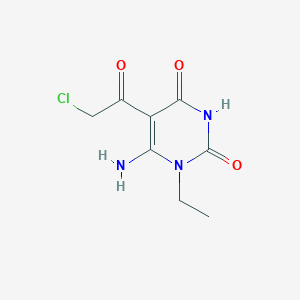

The compound 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is a derivative of acetohydrazide, which is a class of compounds known for their potential in synthesizing novel heterocyclic compounds. These derivatives are of significant interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science .

Synthesis Analysis

The synthesis of acetohydrazide derivatives involves the treatment of precursor compounds with various reagents to afford novel heterocyclic compounds. For instance, 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide was treated with acetylacetone to produce N-(4-oxopentan-2-ylidine)acetohydrazide derivatives. These derivatives served as key intermediates for further chemical transformations . Similarly, reactions involving thioglycolic acid and arylsulphonylcyanoacetohydrazides have led to the synthesis of 2-(N-acetoarylsulfonylhydrazide)-2-thiazolin-4-ones and their corresponding thiazolo[2,3-a]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and X-ray crystallography. For example, the structure of a related compound, N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, was elucidated using X-ray diffraction, revealing its crystallization in the orthorhombic space group and the presence of two independent molecules in the asymmetric unit . The molecular geometry of these compounds has also been optimized using density functional theory (DFT) to compare with experimental data .

Chemical Reactions Analysis

The acetohydrazide derivatives undergo various chemical reactions to yield a range of heterocyclic compounds. For instance, the reaction of arylsulphonylcyanoacetohydrazides with thioglycolic acid in refluxing pyridine leads to the formation of 2-(N-acetoarylsulfonylhydrazide)-2-thiazolin-4-ones by water elimination. These compounds, bearing latent functional substituents, are further reacted with aldehydes or arylmethylidinemalononitriles to synthesize fused ring derivatives such as thiazolo[2,3-a]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined through various analytical techniques. The IR spectra provide information on functional groups, such as NH and CO groups, while NMR spectroscopy offers insights into the molecular environment of hydrogen and carbon atoms within the molecule. The analytical data, including melting points and elemental analysis, are crucial for confirming the purity and composition of the synthesized compounds . The molecular electrostatic potential (MEP) distribution, non-linear optical properties, and frontier molecular orbitals (FMOs) are calculated to understand the electronic properties of these molecules .

科学研究应用

抗微生物和抗真菌应用

合成和抗微生物活性:Mhaske等人(2017年)的研究涉及使用2-(2-取代噻唑-4-基)乙酰肼合成2-芳基-5-((2-芳基噻唑-4-基)甲基)-1,3,4-噁二唑衍生物。这些化合物表现出中等抗微生物活性,突显了2-(4-甲基-1,3-噻唑-2-基)乙酰肼在创造抗微生物剂方面的潜力 (Mhaske et al., 2017)。

抗真菌剂开发:Shelke等人(2014年)的研究合成了2-[(2-芳基噻唑-4-基)甲基]-5-(烷基/烷基硝基硫)-1,3,4-噁二唑衍生物,使用了2-(2-取代噻唑-4-基)乙酰肼。这些化合物显示出显著的抗真菌活性,表明2-(4-甲基-1,3-噻唑-2-基)乙酰肼在抗真菌药物开发中的实用性 (Shelke et al., 2014)。

新化合物的合成

新衍生物的合成:Grozav等人(2017年)的研究合成了新的N'-苄亚甲基-N-(噻唑基)乙酰肼衍生物,展示了2-(4-甲基-1,3-噻唑-2-基)乙酰肼在创造具有潜在抗微生物应用的多样化化合物方面的多功能性 (Grozav et al., 2017)。

异色烯-三唑和噻二唑的开发:Saeed和Mumtaz(2017年)报道了使用从乙酰肼衍生的异色烯硫代半胱氨酸衍生物合成异色烯-三唑和噻二唑杂化物。这项研究进一步强调了2-(4-甲基-1,3-噻唑-2-基)乙酰肼在合成具有抗微生物性质的新化合物方面的作用 (Saeed & Mumtaz, 2017)。

药理应用

抗高血压药物的合成:Abdel-Wahab等人(2008年)的研究表明,类似于2-(4-甲基-1,3-噻唑-2-基)乙酰肼,甲基2-(噻唑-2-基氨基)乙酸酯衍生物被合成并评估为抗高血压α-阻滞剂,突显了其在心血管药物开发中的潜力 (Abdel-Wahab et al., 2008)。

用于抗微生物活性的DNA结合研究:Kamat等人(2019年)研究了5-甲基-2-(吡啶-3-基)噻唑-4-羧肼衍生物的DNA结合能力,暗示了类似化合物如2-(4-甲基-1,3-噻唑-2-基)乙酰肼在靶向细菌DNA以用于抗微生物目的方面的潜力 (Kamat等人,2019年)。

安全和危害

未来方向

属性

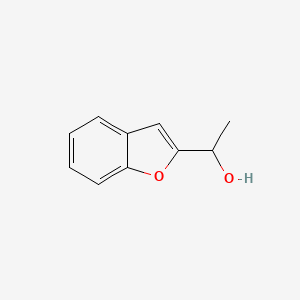

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)2-5(10)9-7/h3H,2,7H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOSURXTIRTROR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407173 |

Source

|

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide | |

CAS RN |

448229-66-1 |

Source

|

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)

![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)